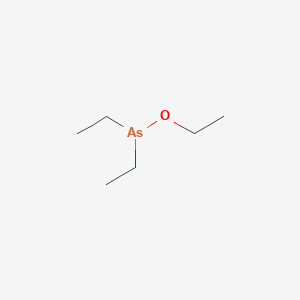
Diethylarsinous acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylarsinous acid ethyl ester is an organoarsenic compound with the chemical formula (C2H5)2AsO2C2H5. This compound is part of the broader class of esters, which are characterized by their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethylarsinous acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of diethylarsinous acid with ethanol in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the esterification process being facilitated by the presence of a mineral acid catalyst . Another method involves the use of acid chlorides, which are converted into esters by treatment with an alcohol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale esterification processes. These processes utilize advanced catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and other modern chemical engineering techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethylarsinous acid ethyl ester undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form diethylarsinic acid, a process that typically requires the presence of strong oxidizing agents.
Reduction: Reduction reactions can convert this compound back to its corresponding alcohol and diethylarsinous acid.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as amines or thiols.
Major Products Formed
The major products formed from these reactions include diethylarsinic acid, ethanol, and various substituted esters depending on the specific nucleophile used .
Scientific Research Applications
Diethylarsinous acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other organoarsenic compounds.
Medicine: While not widely used in clinical settings, it has been investigated for its potential therapeutic properties, particularly in the context of arsenic-based treatments.
Industry: It is used in the production of certain pesticides and herbicides, leveraging its unique chemical properties
Mechanism of Action
The mechanism by which diethylarsinous acid ethyl ester exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Diethylarsinic acid: A related organoarsenic compound with similar chemical properties.
Ethylarsine: Another organoarsenic compound, but with different reactivity and applications.
Methylarsinous acid ethyl ester: A methylated analog with distinct chemical behavior
Uniqueness
Its ability to undergo a wide range of chemical reactions and its potential use in various scientific fields make it a compound of significant interest .
Properties
CAS No. |
34262-43-6 |
|---|---|
Molecular Formula |
C6H15AsO |
Molecular Weight |
178.10 g/mol |
IUPAC Name |
ethoxy(diethyl)arsane |
InChI |
InChI=1S/C6H15AsO/c1-4-7(5-2)8-6-3/h4-6H2,1-3H3 |
InChI Key |
FAIPZUUFSYWGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCO[As](CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















